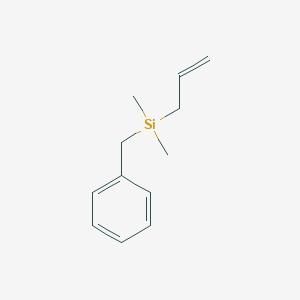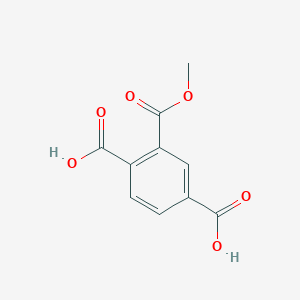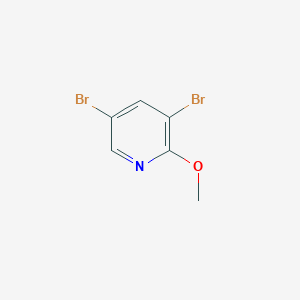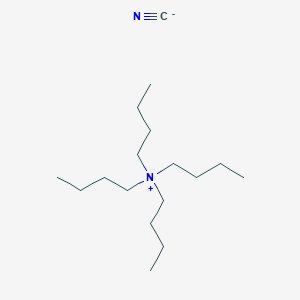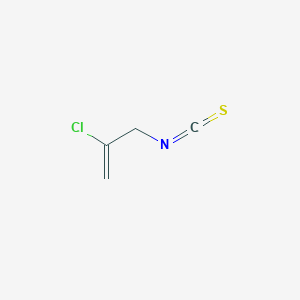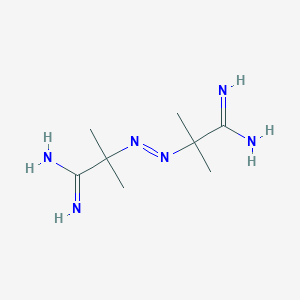
2,2'-Azobis(2-amidinopropane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-Azobis(2-amidinopropane) (AAPH) is a synthetic compound that is widely used in scientific research. It is a free radical generator that is commonly used to induce oxidative stress in cells and tissues. AAPH is also used to study the mechanisms of oxidative damage and the effects of antioxidants.
科学的研究の応用
Use in Polymerization Studies
2,2'-Azobis(2-amidinopropane) (ABAP) has been identified as an efficient photoinitiator of vinyl pyrrolidone polymerization in aqueous solution. This process demonstrates a considerable increase in efficiency compared to other initiators under similar conditions, highlighting ABAP's potential in polymer science (Encinas, Lissi & Quiroz, 1992).
Role in Oxidative Stress Studies
ABAP has been used in research to induce oxidative stress in biological systems, such as in human erythrocytes and liver cells. This application is crucial for studying the antioxidant activities of various compounds and understanding oxidative stress mechanisms (Shu-min Liu & Huihua Huang, 2016).
Investigation of Decomposition and Hydrolysis
Studies have examined the thermal decomposition and hydrolysis of ABAP, revealing insights into its stability and reactivity under different conditions. This research is vital for understanding its behavior in various applications, particularly in polymerization and oxidative stress studies (Katsukiyo Ito, 1973).
Analysis in Pharmaceutical Sciences
ABAP's degradation and hydrolysis in aqueous solutions have been analyzed to understand its role as a free radical generator in small molecule and protein therapeutics. This research contributes to the field of pharmaceutical sciences, particularly in the context of drug stability and oxidative degradation (Jay R. Werber et al., 2011).
Enhancing Hyperthermic Apoptosis
In medical research, ABAP has been found to enhance apoptosis induced by hyperthermia, suggesting its potential use as a heat sensitizer in cancer treatment. This application is significant for developing new therapeutic approaches (F.-J. Li et al., 2003).
Detection in Polymeric Materials
ABAP has been detected in polyvinylpyrrolidone using capillary electrophoresis, a technique that improves detection sensitivity significantly. This application is important for quality control in the manufacturing of polymeric materials (C. Lou et al., 2019).
Evaluation of Oxidative Stability in Monoclonal Antibodies
ABAP is used to assess the oxidative susceptibility of monoclonal antibodies, enabling site-specific studies of oxidative stability in biologic drug products. This application is crucial in the pharmaceutical industry for evaluating drug developability and manufacturability (M. Dion et al., 2018).
特性
CAS番号 |
13217-66-8 |
|---|---|
製品名 |
2,2'-Azobis(2-amidinopropane) |
分子式 |
C8H18N6 |
分子量 |
198.27 g/mol |
IUPAC名 |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |
InChIキー |
CCTFAOUOYLVUFG-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
正規SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |
関連するCAS |
15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |
同義語 |
2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



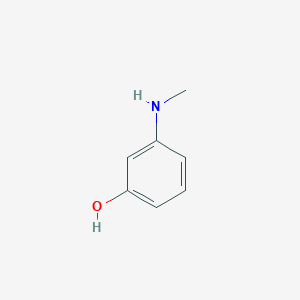
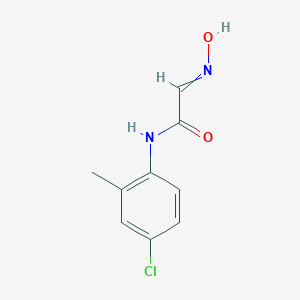
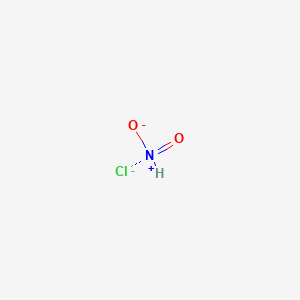
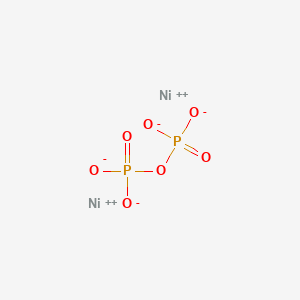
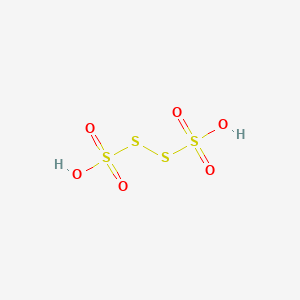
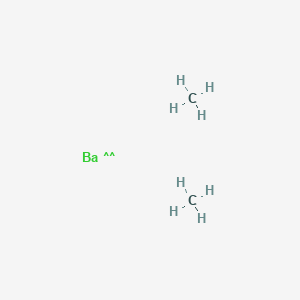
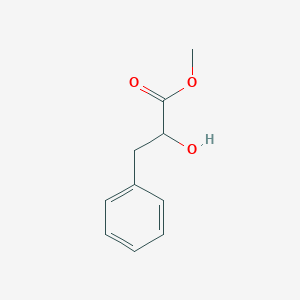
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
